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molecular formula C7H9ClN2OS B8734314 2-Propionylamino-4-chloromethylthiazole CAS No. 92926-65-3

2-Propionylamino-4-chloromethylthiazole

Cat. No. B8734314
M. Wt: 204.68 g/mol
InChI Key: SAEBAJRFRUNPOD-UHFFFAOYSA-N
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Patent
US04742057

Procedure details

To a mixture of 2-amino-4-chloromethylthiazole hydrochloride (50 g), anhydrous N,N-dimethylformamide (250 ml) and anhydrous pyridine (50 ml) was added dropwise propionyl chloride (30 g) keeping the temperature below 3° C. with stirring and the mixture was stirred for 20 minutes at the same temperature. The reaction mixture was poured into ice water (1500 ml) and stirred. The crystal was collected by filtration and washed with water to give 2-propionylamino-4-chloromethylthiazole (28.15 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([CH2:8][Cl:9])[N:7]=1.CN(C)C=O.[C:15](Cl)(=[O:18])[CH2:16][CH3:17]>N1C=CC=CC=1>[C:15]([NH:2][C:3]1[S:4][CH:5]=[C:6]([CH2:8][Cl:9])[N:7]=1)(=[O:18])[CH2:16][CH3:17] |f:0.1|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.NC=1SC=C(N1)CCl
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
C(CC)(=O)Cl
Step Three
Name
ice water
Quantity
1500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 3° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 minutes at the same temperature
Duration
20 min
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The crystal was collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
product
Smiles
C(CC)(=O)NC=1SC=C(N1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 28.15 g
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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